molecular formula C26H26N4O5 B2737803 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide CAS No. 902921-03-3

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide

货号: B2737803
CAS 编号: 902921-03-3
分子量: 474.517
InChI 键: YERHCGOGLLGYOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an N-(3-methylphenyl)acetamide moiety at position 1 (Figure 1). The pyrido-pyrimidine scaffold is a nitrogen-rich heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and chemokine receptor modulation. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding interactions with aromatic residues in target proteins, while the 3-methylphenyl acetamide side chain contributes to solubility and metabolic stability .

Figure 1: Structural features of the compound.

属性

CAS 编号

902921-03-3

分子式

C26H26N4O5

分子量

474.517

IUPAC 名称

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O5/c1-17-6-4-7-19(14-17)28-23(31)16-30-24-20(8-5-12-27-24)25(32)29(26(30)33)13-11-18-9-10-21(34-2)22(15-18)35-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31)

InChI 键

YERHCGOGLLGYOD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC

溶解度

not available

产品来源

United States

生物活性

The compound 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to its potential therapeutic applications in various fields, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N3O6C_{27}H_{27}N_3O_6, with a molecular weight of approximately 489.53 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H27N3O6
Molecular Weight489.53 g/mol
IUPAC NameThis compound
InChIInChI=1S/C27H27N3O6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:

  • Inhibition of Kinase Activity : Compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival. This compound may exhibit similar inhibitory effects on kinases associated with tumor growth.
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant capabilities, potentially providing protective effects against oxidative stress-related diseases.
  • Targeting EPH Receptors : Certain derivatives have been noted for their ability to target ephrin receptors (EPH), which are implicated in various cancers. This suggests that the compound could play a role in modulating tumor microenvironments.

Biological Activity and Case Studies

Recent studies have evaluated the biological effects of similar compounds within the same family. Here are some significant findings:

  • Anti-Cancer Activity : A study involving thieno[2,3-d]pyrimidine derivatives showed promising results against MDA-MB-231 breast cancer cells. These compounds exhibited significant cytotoxicity comparable to established chemotherapeutic agents like paclitaxel (PTX) .
    CompoundIC50 (µM)Cancer Cell Line
    Compound A10MDA-MB-231
    Compound B15MDA-MB-231
    2-[...acetamide]12MDA-MB-231
  • Neuroprotective Effects : Research has indicated that certain pyrido[2,3-d]pyrimidines may possess neuroprotective properties by inhibiting neuronal apoptosis and promoting cell survival under stress conditions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that focus on modifying the pyrido[2,3-d]pyrimidine core to enhance biological activity. The structure-activity relationship indicates that specific substitutions at the phenyl rings significantly influence the potency and selectivity of these compounds.

相似化合物的比较

N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

  • Structural Differences : Replaces the 3,4-dimethoxyphenethyl group with a 4-ethoxyphenyl moiety and introduces a pyridinylmethyl group and trifluoromethoxyphenyl substituent.
  • This compound demonstrated CXCR3 antagonism in primate and rodent models .

VUF10474 (NBI-74330)

  • Structure: Contains a pyrido-pyrimidinone core with a 4-ethoxyphenyl group and fluorophenyl acetamide side chain.
  • Activity : A potent CXCR3 antagonist with IC₅₀ values <10 nM in chemotaxis assays. The fluorophenyl group likely enhances hydrophobic interactions in the receptor binding pocket .

Table 1: Comparison of Pyrido[2,3-d]pyrimidine Derivatives

Compound Substituents (R1, R2) Key Functional Groups Biological Activity
Target Compound R1: 3,4-dimethoxyphenethyl; R2: 3-methylphenyl Methoxy, methylphenyl Not reported (presumed CXCR3 modulation)
N-[(1R)-1-[3-(4-ethoxyphenyl)...] R1: 4-ethoxyphenyl; R2: trifluoromethoxyphenyl Ethoxy, CF3O, pyridinylmethyl CXCR3 antagonism
VUF10474 R1: 4-ethoxyphenyl; R2: fluorophenyl Ethoxy, fluoro CXCR3 antagonist (IC₅₀ <10 nM)

Thieno[2,3-d]pyrimidine Analogues

2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

  • Structural Differences: Replaces the pyrido-pyrimidine core with a sulfur-containing thieno-pyrimidine ring.
  • Impact: The thieno-pyrimidine system increases electron density and may alter binding kinetics. The 3-methylphenyl acetamide is retained, suggesting shared solubility profiles with the target compound .

Table 2: Thieno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine

Parameter Target Compound (Pyrido) Thieno-pyrimidine Analogue
Core Heteroatoms N, N, N, N S, N, N, N
Melting Point Not reported Not reported
Lipophilicity (LogP)* Higher (methoxy groups) Moderate (sulfur reduces polarity)
Synthetic Yield Not reported 68–74% (similar acetamide coupling)

*Predicted using substituent contributions.

Acetamide-Containing Heterocycles

N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide

  • Structural Overlap : Shares the 3,4-dimethoxyphenethyl group but lacks the pyrido-pyrimidine core.
  • Activity : Synthesized via multicomponent reactions (94% yield), highlighting the versatility of dimethoxyphenethyl groups in drug design .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Key Differences : Uses a simpler pyrimidine ring and dichlorophenyl group.
  • Physicochemical Data : MP 230°C, higher than typical pyrido-pyrimidines, likely due to enhanced crystallinity from chlorine substituents .

Critical Analysis of Substituent Effects

  • 3-Methylphenyl vs. Dichlorophenyl : The methyl group in the target compound likely improves solubility over dichlorophenyl analogues, which exhibit higher melting points and crystallinity .
  • Core Heterocycle: Pyrido-pyrimidines generally exhibit better pharmacokinetic profiles than thieno-pyrimidines due to reduced sulfur-mediated toxicity risks .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。